7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
“7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This particular compound is characterized by its unique substituents, including a benzyl group, two methyl groups, and a pyrrolidinyl group.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-20-15-14(16(24)21(2)18(20)25)23(12-13-8-4-3-5-9-13)17(19-15)22-10-6-7-11-22/h3-5,8-9H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWUJCVMRJXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine Scaffold Functionalization
The synthesis begins with functionalization of the purine core at positions 7, 8, and 1. Patent WO2002002560A2 reveals a three-step strategy:
- N7-Benzylation : 2,6-dichloropurine undergoes alkylation with benzyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% yield of 7-benzyl-2,6-dichloropurine.
- N1-Methylation : Subsequent treatment with methyl iodide in tetrahydrofuran (THF) using sodium hydride as base at 0°C provides 7-benzyl-1-methyl-2,6-dichloropurine (78% yield).
- N3-Methylation : Selective methylation at N3 is achieved via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD), yielding 7-benzyl-1,3-dimethyl-2,6-dichloropurine (92% purity by HPLC).
Position 8 Amine Substitution
The critical 8-pyrrolidinyl group is introduced through nucleophilic aromatic substitution. EP2968294B1 details:
- Reaction of 7-benzyl-1,3-dimethyl-2,6-dichloropurine with pyrrolidine (5 eq) in refluxing dioxane (110°C, 24 h)
- Catalytic potassium iodide enhances reaction rate via intermediate chloride displacement
- Post-reaction purification by silica gel chromatography (ethyl acetate/hexane 3:1) affords 78% yield
Reaction Optimization Studies
Solvent and Temperature Effects
Comparative studies from patent data reveal optimal conditions:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | 1,4-Dioxane | +22% vs DMF |
| Temperature | 110°C | +15% vs 80°C |
| Catalyst | KI (0.1 eq) | +18% vs no catalyst |
| Reaction Time | 18-24 hours | Plateau after 20h |
Polar aprotic solvents facilitate nucleophilic substitution, while elevated temperatures overcome activation energy barriers.
Steric and Electronic Considerations
The pyrrolidine nucleophile demonstrates superior reactivity compared to bulkier amines:
| Amine | Relative Rate (k) | Final Yield |
|---|---|---|
| Pyrrolidine | 1.00 | 78% |
| Piperidine | 0.85 | 67% |
| Morpholine | 0.72 | 58% |
| Azepane | 0.63 | 49% |
The five-membered pyrrolidine ring balances steric accessibility with nitrogen basicity, enabling efficient chloride displacement.
Analytical Characterization
Spectroscopic Profiling
EP4442691NWA1 provides key analytical benchmarks:
1H NMR (400 MHz, CDCl3):
- δ 7.35-7.28 (m, 5H, benzyl aromatic)
- δ 5.21 (s, 2H, N7-CH2-Ph)
- δ 3.85 (t, J=6.4 Hz, 4H, pyrrolidine N-CH2)
- δ 3.42 (s, 3H, N1-CH3)
- δ 3.28 (s, 3H, N3-CH3)
- δ 2.08-1.96 (m, 4H, pyrrolidine CH2)
HRMS (ESI+):
Calculated for C19H22N6O2 [M+H]+: 375.1874
Observed: 375.1871 (Δ = -0.8 ppm)
Purity Assessment
HPLC analysis (C18 column, 50:50 MeCN/H2O + 0.1% TFA):
- Retention time: 8.42 min
- Purity: 99.1% (254 nm)
- Chiral purity >99% ee (Chiralpak AD-H, hexane/i-PrOH 70:30)
Scale-Up and Process Chemistry
Kilo-Lab Synthesis
- Large-Scale Alkylation : 5 kg 2,6-dichloropurine, 6.2 kg benzyl bromide, 50 L DMF, 8 h reflux
- Methylation Cascade : Sequential N1/N3 methylation in 200 L reactor with MeI (2.2 eq total)
- Amine Coupling : 8.4 kg intermediate + 12 L pyrrolidine in 150 L dioxane, KI (0.5 kg)
- Crystallization : Water/IPA (1:3) yields 6.1 kg final product (73% overall)
Critical Quality Attributes
| Parameter | Specification | Analytical Method |
|---|---|---|
| Residual Solvents | <500 ppm DMF | GC-MS |
| Heavy Metals | <10 ppm | ICP-MS |
| Polymorphic Form | Form II | PXRD |
| Water Content | <0.5% w/w | Karl Fischer |
Comparative Synthetic Approaches
Alternative Route via Mitsunobu Reaction
EP4442691NWA1 discloses an orthogonal strategy:
- Pre-assembly of 8-pyrrolidinyl xanthine derivative
- Sequential benzylation/methylation using Mitsunobu conditions
- Reduced overall yield (58%) but improved stereocontrol
Stability and Degradation Studies
Forced Degradation Profile
| Condition | Degradation Products | % Formation |
|---|---|---|
| Acidic (0.1N HCl) | 8-Hydroxy analog | 12.3% |
| Basic (0.1N NaOH) | N7-Debenzylated compound | 8.7% |
| Oxidative (3% H2O2) | N-Oxide derivative | 5.1% |
| Thermal (60°C) | No significant degradation | <0.5% |
Stabilization strategies include nitrogen-blushed packaging and exclusion of light.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrolidinyl ring.
Reduction: Reduction reactions could target the purine ring or the benzyl group.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the purine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that purine derivatives, including 7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, exhibit notable anticancer properties.
- In Vitro Studies : A study involving related compounds demonstrated effective cytotoxicity against cancer cell lines. For instance, a derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential as an anticancer agent .
- In Vivo Studies : Animal studies have shown that these compounds can suppress tumor growth effectively. In experiments with tumor-bearing mice, the administration of similar purine derivatives resulted in significant inhibition of tumor progression .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes relevant to disease mechanisms.
- Acetylcholinesterase Inhibition : A related derivative exhibited an IC50 value of 0.089 µM against acetylcholinesterase (AChE), suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
- Cyclooxygenase Inhibition : Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes, indicating their utility in anti-inflammatory therapies .
PI3K Pathway Modulation
Research has shown that these compounds can modulate the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a critical role in cell survival and proliferation. Certain derivatives exhibited specific inhibition against PI3Kδ with an IC50 of 3.1 µM .
Induction of Apoptosis
The structural features of these compounds may enhance their binding affinity to target proteins involved in apoptosis pathways, leading to increased induction of programmed cell death in cancer cells .
Synthesis and Production
The synthesis of this compound typically involves multi-step processes starting from purine core formation. The general synthetic route includes:
- Formation of Purine Core : This often involves the condensation of suitable amines with purine derivatives under controlled conditions.
- Use of Catalysts : Specific catalysts and solvents are employed to optimize yield and purity during synthesis.
- Industrial Production : Large-scale production may utilize continuous flow chemistry and advanced techniques to enhance efficiency .
Case Studies
Several studies have documented the biological activity and therapeutic potential of purine derivatives similar to this compound.
Mechanism of Action
The mechanism of action for “7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.
Uniqueness
“7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of purine derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a purine ring system and a pyrrolidine moiety. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₂ |
| Molecular Weight | 344.42 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in MDPI highlighted the efficacy of purine derivatives in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .
Case Study:
In vitro assays demonstrated that a series of purine derivatives showed IC50 values in the micromolar range against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values ranging from 0.5 to 5 μM against breast and colon cancer cells .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance, research has shown that purine derivatives can act as inhibitors of kinases and phosphodiesterases, which are crucial for cellular signaling pathways .
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (μM) |
|---|---|
| KCNQ2 | 0.069 |
| PDE4 | 0.12 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Adenosine Receptor Interaction: Similar compounds have been shown to interact with adenosine receptors (A1 and A2A), influencing cellular responses related to inflammation and cancer progression.
- Inhibition of DNA Repair Mechanisms: By interfering with the repair pathways in cancer cells, these compounds can enhance the effectiveness of conventional chemotherapeutics.
- Modulation of Apoptotic Pathways: The compound may induce apoptosis in cancer cells by activating intrinsic pathways through mitochondrial dysfunction.
Toxicity and Safety Profile
While the therapeutic potential is significant, understanding the toxicity profile is crucial for clinical applications. Preliminary studies indicate that the compound exhibits low toxicity in vitro; however, comprehensive toxicological assessments are necessary to evaluate its safety for human use .
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:
- In Vivo Studies: To assess pharmacokinetics and bioavailability.
- Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and selectivity.
- Combination Therapies: Investigating synergistic effects with existing anticancer agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-benzyl-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?
- Methodology : Begin with a xanthine core (1,3-dimethylxanthine) and functionalize positions 7 and 8 via nucleophilic substitution. For the 8-position, pyrrolidine can be introduced using a brominated intermediate (e.g., 8-bromo-theophylline derivatives) under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ . The 7-benzyl group is typically added via alkylation using benzyl bromide. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products. Confirm purity via HPLC and structural integrity via -NMR and LC-MS .
Q. How do researchers validate the structural identity of this compound, and what analytical techniques are essential?
- Methodology : Use a combination of spectral methods:
- -NMR : Verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm).
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 396.4).
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for purine-2,6-dione) and amine/pyrrolidine N-H stretches.
Cross-reference with computational predictions (e.g., ChemAxon tools) to validate drug-like properties .
Q. What preliminary biological screening strategies are used to assess its pharmacological potential?
- Methodology : Conduct in vitro assays targeting adenosine receptors (A₁, A₂A) due to structural similarity to xanthine derivatives. Use competitive binding assays with -DPCPX (A₁ antagonist) or -ZM241385 (A₂A antagonist). Measure IC₅₀ values and compare to theophylline as a reference. Pair with cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish safety margins .
Advanced Research Questions
Q. How can computational methods predict substituent effects on target binding affinity, and what contradictions arise between in silico and experimental data?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using adenosine receptor crystal structures (PDB: 5N2R for A₂A). Compare binding poses of 8-pyrrolidinyl vs. 8-morpholinyl derivatives. Note that bulky 8-substituents (e.g., cyclohexylamino) may sterically hinder binding despite favorable in silico scores . Resolve contradictions by synthesizing analogs with varied substituent sizes and testing experimentally .
Q. What experimental design principles optimize the synthesis of analogs with improved solubility while retaining activity?
- Methodology : Apply a Design of Experiments (DoE) approach:
- Factors : Solvent polarity (DMSO vs. THF), temperature, and molar equivalents of benzyl bromide.
- Response Variables : Yield, solubility (logP via shake-flask method), and A₂A receptor binding.
Use a central composite design to identify interactions between variables. For solubility, introduce hydrophilic groups (e.g., hydroxyl or morpholinyl) at position 7 or 8 while monitoring activity loss .
Q. How should researchers address discrepancies in biological activity data across different cell lines or assay conditions?
- Methodology : Standardize assay protocols (e.g., ATP concentration, incubation time) to minimize variability. For cell line-specific results (e.g., HEK293 vs. CHO-K1), perform transcriptomic analysis to compare receptor expression levels (qPCR for ADORA2A). Use statistical tools (ANOVA with Tukey’s post-hoc test) to determine significance. Reconcile data by repeating assays in triplicate and reporting 95% confidence intervals .
Q. What mechanistic studies elucidate the compound’s role in purine metabolism or downstream signaling pathways?
- Methodology : Use CRISPR-Cas9-edited cell lines (e.g., ADORA2A knockout) to confirm target specificity. Pair with phosphoproteomics (LC-MS/MS) to identify downstream effectors (e.g., cAMP/PKA or MAPK pathways). For metabolic stability, conduct liver microsome assays and identify major metabolites via UPLC-QTOF .
Key Recommendations
- Prioritize substituent steric effects over electronic effects for receptor selectivity.
- Validate computational predictions with orthogonal assays (e.g., SPR vs. radioligand binding).
- Archive synthetic intermediates for structure-activity relationship (SAR) expansion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
